4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan

Overview

Description

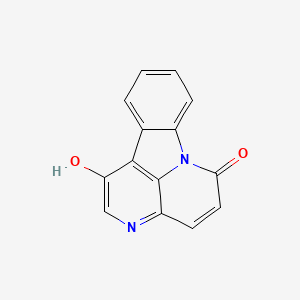

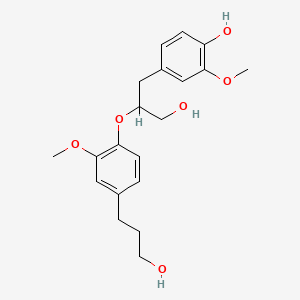

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is a natural compound isolated from the herbs of Leucaena leucocephala . It is an oil with a molecular formula of C20H26O6 .

Molecular Structure Analysis

The molecular structure of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is determined by extensive spectroscopic analysis . The absolute configurations are deduced by analysis of optical rotation and electronic circular dichroic (ECD) spectra .Physical And Chemical Properties Analysis

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is an oil with a molecular formula of C20H26O6 . It has a molecular weight of 362.42 g/mol .Scientific Research Applications

Isolation and Structural Analysis

- A novel oxyneolignan, closely related to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, was identified in Juniperus brevifolia leaves. This discovery adds to the chemical diversity of neolignans, highlighting their varied natural sources and unique structural features (Seca & Silva, 2010).

Biological Activities and Applications

Anti-inflammatory and Antioxidant Properties :

- Research on Viburnum fordiae Hance identified neolignans structurally similar to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. These compounds demonstrated significant anti-inflammatory and antioxidant activities, suggesting potential therapeutic applications in managing inflammatory and oxidative stress-related conditions (Chen et al., 2018).

Cytotoxic Effects Against Cancer Cells :

- Compounds isolated from Xanthium strumarium, structurally related to the mentioned oxyneolignan, showed potent antiproliferative effects against certain cancer cells, indicating a potential role in developing novel anticancer therapies (Wen et al., 2020).

Synthesis and Medicinal Chemistry :

- Studies on the streamlined synthesis of 8,4'-oxyneolignans, which are structurally similar to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, provide valuable insights into the medicinal chemistry of these compounds. This research aids in the development of diverse neolignan derivatives with potential biological activities (Curti et al., 2006).

Mechanism of Action

Target of Action

The primary target of 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE by 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan affects the cholinergic pathway. This pathway involves the synthesis, release, and breakdown of acetylcholine. By inhibiting AChE, this compound disrupts the normal functioning of this pathway, leading to an increase in acetylcholine levels and enhanced cholinergic transmission .

Result of Action

The inhibition of AChE by 4,9,9’-Trihydroxy-3,3’-dimethoxy-8,4’-oxyneolignan leads to an increase in acetylcholine levels in the synaptic cleft. This results in enhanced cholinergic transmission, which can affect various physiological processes, including muscle contraction, heart rate, memory, and learning .

properties

IUPAC Name |

4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGBDLXEDIGWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study mentions identifying 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, along with other compounds, from Iodes cirrhosa. What is the significance of finding this specific compound in this plant?

A1: While the study itself doesn't delve into the specific properties or activities of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, its presence in Iodes cirrhosa contributes to the overall understanding of the plant's chemical composition []. Neolignans, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. Identifying this particular neolignan in Iodes cirrhosa lays the groundwork for future research to investigate its potential bioactivities and potential applications in various fields. This discovery contributes valuable knowledge to the field of natural product chemistry and opens avenues for further exploration.

Q2: What future research directions could be explored regarding 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan based on its identification in Iodes cirrhosa?

A2: Given the limited information available solely from the initial study [], several research avenues could be explored:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)

![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-yn-1-ol](/img/structure/B565788.png)

![(5R)-2,2,8,8,9,9-Hexamethyl-3,3-diphenyl-5-[3-(trimethylsilyl)-2-propyn-1-yl]-4,7-ddioxa-3,8-disilad](/img/no-structure.png)

![Tert-butyl-[(E,3R)-1-iodopent-1-en-3-yl]oxy-diphenylsilane](/img/structure/B565791.png)

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)